molecular formula C12H16 B14654597 (3-Methylpent-1-en-3-yl)benzene CAS No. 51752-50-2

(3-Methylpent-1-en-3-yl)benzene

Cat. No.: B14654597
CAS No.: 51752-50-2
M. Wt: 160.25 g/mol
InChI Key: QPPYVAQQHDNLIM-UHFFFAOYSA-N
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Description

(3-Methylpent-1-en-3-yl)benzene is an organic compound with the molecular formula C12H16 It is a derivative of benzene, where a (3-methylpent-1-en-3-yl) group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylpent-1-en-3-yl)benzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with (3-methylpent-1-en-3-yl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(3-Methylpent-1-en-3-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.

Major Products Formed

    Oxidation: Formation of this compound alcohols, ketones, or acids.

    Reduction: Formation of this compound hydrocarbons.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

(3-Methylpent-1-en-3-yl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methylpent-1-en-3-yl)benzene involves its interaction with specific molecular targets and pathways. For instance, in electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophilic species to form substituted products. The presence of the (3-methylpent-1-en-3-yl) group can influence the reactivity and selectivity of these reactions .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methyl-3-penten-1-yl)benzene
  • Benzene, 1-methyl-3-(1-methylethenyl)-
  • 3-Methyl-3-penten-2-one

Uniqueness

(3-Methylpent-1-en-3-yl)benzene is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity compared to its analogs. The position and nature of the (3-methylpent-1-en-3-yl) group play a crucial role in determining the compound’s behavior in various chemical reactions .

Properties

CAS No.

51752-50-2

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

3-methylpent-1-en-3-ylbenzene

InChI

InChI=1S/C12H16/c1-4-12(3,5-2)11-9-7-6-8-10-11/h4,6-10H,1,5H2,2-3H3

InChI Key

QPPYVAQQHDNLIM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C=C)C1=CC=CC=C1

Origin of Product

United States

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